molecular formula C17H14N2O3 B11837785 Quinolin-8-yl (3-methoxyphenyl)carbamate CAS No. 59741-09-2

Quinolin-8-yl (3-methoxyphenyl)carbamate

Cat. No.: B11837785
CAS No.: 59741-09-2
M. Wt: 294.30 g/mol
InChI Key: DPXMLSDSCUXHRR-UHFFFAOYSA-N
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Description

Quinolin-8-yl (3-methoxyphenyl)carbamate is a chemical compound with the molecular formula C17H14N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl (3-methoxyphenyl)carbamate typically involves the reaction of quinolin-8-ol with 3-methoxyphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

Quinolin-8-ol+3-methoxyphenyl isocyanateQuinolin-8-yl (3-methoxyphenyl)carbamate\text{Quinolin-8-ol} + \text{3-methoxyphenyl isocyanate} \rightarrow \text{this compound} Quinolin-8-ol+3-methoxyphenyl isocyanate→Quinolin-8-yl (3-methoxyphenyl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield an oxide derivative, while reduction would produce an amine derivative.

Scientific Research Applications

Quinolin-8-yl (3-methoxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl (3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
  • Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
  • N-(quinolin-8-yl)methanesulfonamide

Uniqueness

Quinolin-8-yl (3-methoxyphenyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications .

Properties

CAS No.

59741-09-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

quinolin-8-yl N-(3-methoxyphenyl)carbamate

InChI

InChI=1S/C17H14N2O3/c1-21-14-8-3-7-13(11-14)19-17(20)22-15-9-2-5-12-6-4-10-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

DPXMLSDSCUXHRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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